molecular formula C16H12F3N3O B2596307 1-phenyl-N-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-5-carboxamide CAS No. 1203375-93-2

1-phenyl-N-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-5-carboxamide

Cat. No. B2596307
M. Wt: 319.287
InChI Key: WOGMMUIIQXGALI-UHFFFAOYSA-N
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Description

The compound “1-phenyl-N-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-5-carboxamide” belongs to the class of organic compounds known as benzimidazoles, which are organic compounds containing a benzene ring fused to an imidazole ring . Imidazole is a five-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1 and 3 positions . The trifluoroethyl group attached to the nitrogen atom of the imidazole ring could potentially impart interesting properties to the compound, as fluorine atoms are highly electronegative.


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, consists of a benzimidazole core with a phenyl group at the 1-position, a trifluoroethyl group attached to the nitrogen atom, and a carboxamide group at the 5-position . The presence of the trifluoroethyl group could potentially influence the electronic properties of the molecule due to the high electronegativity of fluorine.

Scientific Research Applications

Synthetic Applications and Chemical Properties

  • Functionalization Reactions and Synthesis of Heterocyclic Compounds : Research highlights the versatility of benzimidazole derivatives in synthesizing a wide range of heterocyclic compounds. For example, the transformation of pyrazole-3-carboxylic acid into corresponding amides and imidazo[4,5-b]pyridine derivatives underpins the potential of benzimidazole analogs in constructing complex molecular architectures, offering pathways for the development of new materials and pharmaceuticals (Yıldırım et al., 2005).

  • Polymer Chemistry : The synthesis of novel polyimides containing triaryl imidazole side groups from benzimidazole-based diamines demonstrates the compound's role in creating materials with promising thermal stability and electronic properties. Such materials are significant for advanced technological applications, including electronics and coatings (Rafiee & Rasekh, 2017).

Biological Activities

  • Antiproliferative Effects : Benzimidazole derivatives have been evaluated for their antiproliferative effects against breast cancer cell lines, indicating the potential of these compounds in cancer therapy. The structure-activity relationship (SAR) studies suggest that specific substitutions on the benzimidazole core can enhance antiproliferative activity, making them valuable leads in anticancer drug development (Karthikeyan et al., 2017).

  • Antimicrobial and Antituberculosis Agents : The antimicrobial and antituberculosis activities of benzimidazole derivatives underscore their therapeutic potential. Specific derivatives have shown promising activity against various bacterial strains, including Mycobacterium tuberculosis, indicating their potential as antimicrobial and antituberculosis agents (Jadhav et al., 2009).

Future Directions

The study of benzimidazole derivatives is a vibrant field due to their wide range of biological activities . Future research could potentially explore the synthesis, properties, and biological activity of this specific compound, contributing to our understanding of its potential applications.

properties

IUPAC Name

1-phenyl-N-(2,2,2-trifluoroethyl)benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O/c17-16(18,19)9-20-15(23)11-6-7-14-13(8-11)21-10-22(14)12-4-2-1-3-5-12/h1-8,10H,9H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGMMUIIQXGALI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-phenyl-N-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-5-carboxamide

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